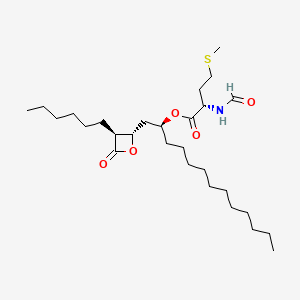
Orlistat L-Methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orlistat L-Methionine is a compound that combines Orlistat, a well-known lipase inhibitor used in the treatment of obesity, with L-Methionine, an essential amino acid. Orlistat works by preventing the absorption of fats from the human diet, thereby reducing caloric intake. L-Methionine plays a crucial role in various metabolic processes, including the synthesis of proteins and the production of important molecules such as glutathione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Orlistat involves the hydrogenation of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini . The process includes several steps:
Hydrogenation: Lipstatin is hydrogenated to produce Orlistat.
Purification: The resulting Orlistat is purified using chromatographic techniques.
For the preparation of Orlistat L-Methionine, Orlistat is reacted with L-Methionine under specific conditions to form the desired compound. The reaction typically involves:
Solvent: A suitable solvent such as methanol or ethanol.
Catalyst: A catalyst to facilitate the reaction.
Temperature: Controlled temperature conditions to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of Orlistat involves large-scale fermentation of Streptomyces toxytricini to produce lipstatin, followed by hydrogenation and purification processes. The production of this compound on an industrial scale would involve similar steps, with additional processes to combine Orlistat with L-Methionine.
Analyse Des Réactions Chimiques
Types of Reactions
Orlistat L-Methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.
Applications De Recherche Scientifique
Orlistat L-Methionine has several scientific research applications:
Chemistry: Used as a model compound to study lipase inhibition and amino acid conjugation.
Biology: Investigated for its effects on metabolic pathways and protein synthesis.
Medicine: Explored for potential therapeutic applications in obesity management and metabolic disorders.
Industry: Used in the development of new pharmaceuticals and dietary supplements.
Mécanisme D'action
Orlistat L-Methionine exerts its effects through the combined actions of Orlistat and L-Methionine:
L-Methionine: Participates in various metabolic processes, including the synthesis of proteins and the production of important molecules such as glutathione.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetilistat: Another lipase inhibitor used in the treatment of obesity.
Lipstatin: The natural product from which Orlistat is derived.
Uniqueness
Orlistat L-Methionine is unique due to its combination of lipase inhibition and the metabolic benefits of L-Methionine. This dual action may provide enhanced therapeutic effects compared to Orlistat alone.
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLRPRIZKCSFS-CQJMVLFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858259 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356354-38-5 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


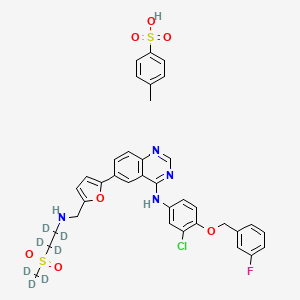
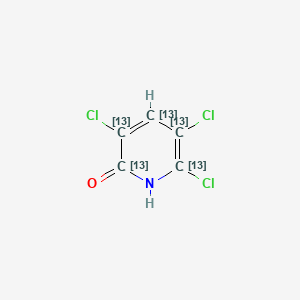
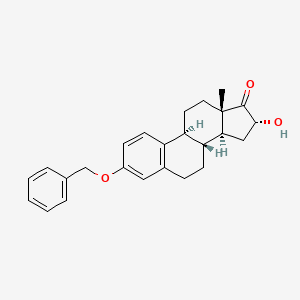
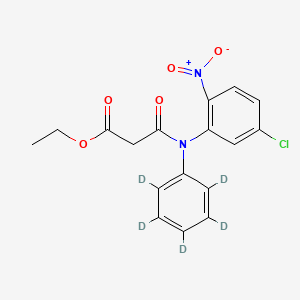


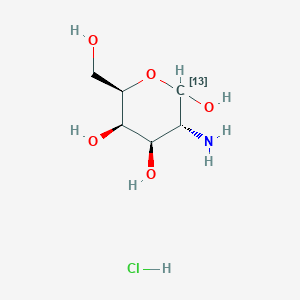
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
